![molecular formula C13H12N4 B1382026 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1782814-98-5](/img/structure/B1382026.png)

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and therapeutic potential.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a type of pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs) unique to pathogens .

Mode of Action

This compound acts as a pure TLR7 agonist . It interacts with TLR7, leading to its activation. This interaction results in the induction of interferon-alpha (IFN-α), which plays essential functions in the control of adaptive immunity .

Biochemical Pathways

Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production of IFN-α . IFN-α is a type of cytokine that plays a vital role in the immune response against viral infections. It does this by inhibiting viral replication within host cells, activating natural killer cells and macrophages, increasing antigen presentation to lymphocytes, and inducing the resistance of host cells to viral infection.

Result of Action

The activation of TLR7 by this compound leads to the induction of IFN-α . This results in a heightened immune response, particularly against viral pathogens. The compound’s action also results in minimal induction of proinflammatory cytokines , suggesting that it could potentially be used to modulate immune responses without causing excessive inflammation.

Biochemical Analysis

Biochemical Properties

1-Benzylimidazo[4,5-c]pyridin-4-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been found to act as a positive allosteric modulator of GABA A receptors, which are essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound has shown potential as an inhibitor of glucosamine-6-phosphate synthase, an enzyme involved in fungal cell wall synthesis and sugar metabolism . These interactions highlight the compound’s ability to influence various biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 1-Benzylimidazo[4,5-c]pyridin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with GABA A receptors can modulate neuronal activity and impact neurotransmission . Furthermore, its inhibitory effect on glucosamine-6-phosphate synthase can disrupt fungal cell wall synthesis, leading to potential antifungal properties . These cellular effects underscore the compound’s versatility and potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 1-Benzylimidazo[4,5-c]pyridin-4-amine exerts its effects through specific binding interactions with biomolecules. Its role as a positive allosteric modulator of GABA A receptors involves binding to a distinct site on the receptor, enhancing its response to the neurotransmitter GABA . Additionally, the compound’s inhibition of glucosamine-6-phosphate synthase involves binding to the enzyme’s active site, preventing the synthesis of essential components for fungal cell walls . These molecular mechanisms provide insights into the compound’s therapeutic potential and its ability to modulate various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Benzylimidazo[4,5-c]pyridin-4-amine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Benzylimidazo[4,5-c]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance GABAergic neurotransmission, leading to anxiolytic and sedative effects . At higher doses, the compound can exhibit toxic or adverse effects, such as respiratory depression and motor impairment . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

1-Benzylimidazo[4,5-c]pyridin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic pathways ensure the compound’s efficient clearance from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-Benzylimidazo[4,5-c]pyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-Benzylimidazo[4,5-c]pyridin-4-amine is essential for understanding its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the condensation of 2-aminopyridine with benzyl halides under basic conditions. This reaction is followed by cyclization to form the imidazo[4,5-c]pyridine core. Various catalysts, such as copper(I) iodide, can be used to facilitate this process .

Industrial Production Methods: Industrial production methods for this compound often involve microwave-assisted synthesis, which significantly reduces reaction times and increases yields. This method is particularly advantageous for producing large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted imidazopyridines.

Scientific Research Applications

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a modulator of biological pathways, particularly in immune response regulation.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

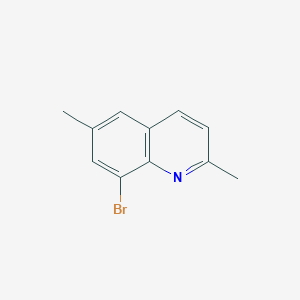

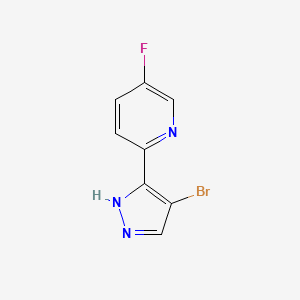

Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.

Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of the imidazole and pyridine rings.

Uniqueness: 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its selective activation of TLR7, without significant activity on TLR8, highlights its potential for targeted therapeutic applications .

Properties

IUPAC Name |

1-benzylimidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHOTXOWKOJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782814-98-5 |

Source

|

| Record name | 1-benzyl-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)